![molecular formula C20H21NO4 B12592321 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid CAS No. 649773-73-9](/img/structure/B12592321.png)
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Este compuesto se caracteriza por la presencia de un núcleo de ácido benzoico sustituido con un grupo ciclopentilfenoxi y un grupo acetamido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico típicamente implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermediario Ciclopentilfenoxi: Este paso involucra la reacción de bromuro de ciclopentilo con fenol en presencia de una base como carbonato de potasio para formar 4-ciclopentilfenol.
Acetilación: El 4-ciclopentilfenol luego se acetila usando anhídrido acético para formar 4-ciclopentilfenoxiacetato.
Amidación: El 4-ciclopentilfenoxiacetato se hace reaccionar con ácido 3-aminobenzoico en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de reactores de flujo continuo, agentes de acoplamiento alternativos y técnicas de reciclaje de solventes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo acetamido.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de amidas o éteres sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-acetamidobenzoico: Estructura similar pero carece del grupo ciclopentilfenoxi.
Ácido N-acetil-p-aminobenzoico: Otro compuesto relacionado con grupos funcionales similares.
Unicidad
El ácido 3-[2-(4-ciclopentilfenoxi)acetamido]benzoico es único debido a la presencia del grupo ciclopentilfenoxi, que confiere propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la reactividad del compuesto, la afinidad de unión y la eficacia general en varias aplicaciones.
Propiedades
Número CAS |
649773-73-9 |
|---|---|
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-[[2-(4-cyclopentylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-17-7-3-6-16(12-17)20(23)24)13-25-18-10-8-15(9-11-18)14-4-1-2-5-14/h3,6-12,14H,1-2,4-5,13H2,(H,21,22)(H,23,24) |
Clave InChI |
LUHMIMHGNLCFRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)

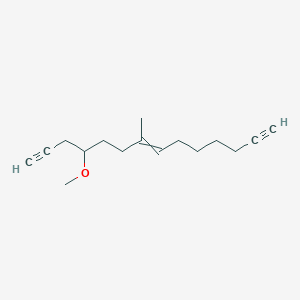
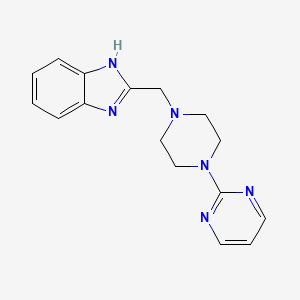
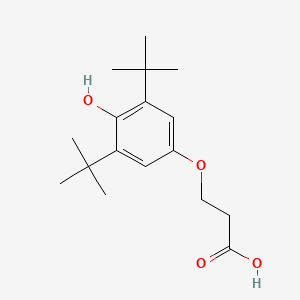
![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

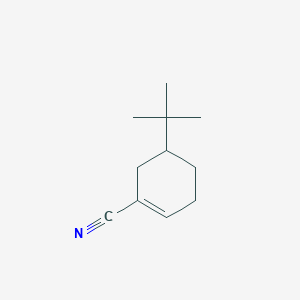
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
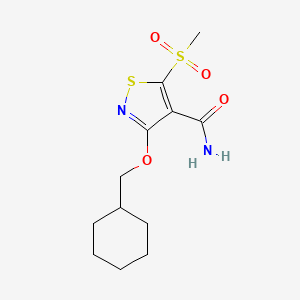
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
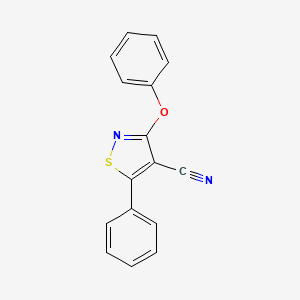
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
